molecular formula C28H37FN4O4S B12394235 Vhl-IN-1

Vhl-IN-1

Cat. No.: B12394235
M. Wt: 544.7 g/mol
InChI Key: NBHYPBDUODSQHJ-DTPUHQDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vhl-IN-1 is a small molecule inhibitor of the von Hippel-Lindau (VHL) protein, which is part of the ubiquitin E3 ligase complex. This compound is known for its ability to stabilize and induce hypoxia-inducible factor 1 alpha (HIF-1α) transcriptional activity

Preparation Methods

The synthesis of Vhl-IN-1 involves several key steps. One common approach includes the use of L-hydroxyproline as a starting material. The synthetic route typically involves the protection of the hydroxyproline’s amine group, followed by a series of arylation and amidation reactions . The final product is obtained through deprotection and purification steps. Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundation for scaling up the production process.

Chemical Reactions Analysis

Vhl-IN-1 undergoes various chemical reactions, including:

Comparison with Similar Compounds

Vhl-IN-1 is unique compared to other VHL inhibitors due to its specific binding affinity and mechanism of action. Similar compounds include:

This compound stands out due to its specific inhibition of VHL and its potential for targeted protein degradation, making it a valuable tool in both research and therapeutic contexts.

Biological Activity

Vhl-IN-1 is a small-molecule inhibitor that targets the von Hippel-Lindau (VHL) protein, influencing various biological processes related to hypoxia and tumorigenesis. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of VHL and Its Role

The VHL protein functions as a tumor suppressor and is crucial for the regulation of hypoxia-inducible factors (HIFs). Under normoxic conditions, VHL targets HIF-α subunits for proteasomal degradation, preventing their accumulation and subsequent activation of hypoxia-responsive genes. In conditions where VHL is mutated or inhibited, HIF-α levels increase, leading to enhanced angiogenesis and tumor growth .

This compound acts as a selective inhibitor of the VHL E3 ubiquitin ligase complex, disrupting its ability to mediate the degradation of HIF-α. This inhibition results in the stabilization and accumulation of HIF-α proteins, which subsequently activate various downstream genes involved in angiogenesis, metabolism, and cell survival .

Proteomic Changes Induced by this compound

A study utilizing quantitative mass spectrometry revealed that treatment with this compound leads to significant proteomic changes that mimic those seen under hypoxic conditions. Notably, the inhibitor selectively activates the HIF response without altering transcript levels of VHL itself. This suggests a nuanced regulatory mechanism where this compound can stabilize certain proteins while modulating others .

Case Studies

A case study involving patients with von Hippel-Lindau syndrome (VHL) demonstrated that mutations in the VHL gene lead to various tumors, including renal cell carcinoma (RCC) and hemangioblastomas. The presence of these tumors is linked to dysregulation of HIF pathways due to impaired VHL function. In patients treated with inhibitors like this compound, there is potential for therapeutic benefit by restoring some level of HIF regulation .

Data Table: Summary of Biological Effects Induced by this compound

Biological Effect Mechanism Reference
Stabilization of HIF-αInhibition of VHL-mediated degradation
Increased angiogenesisActivation of HIF target genes (e.g., VEGF)
Altered metabolic pathwaysEnhanced glycolytic enzyme expression
Tumor growth promotionUpregulation of survival pathways

Clinical Implications

The biological activity of this compound suggests its potential application in treating cancers associated with dysfunctional VHL signaling. By stabilizing HIF proteins, it may promote tumor growth in certain contexts; however, this could also be leveraged therapeutically to enhance responses in specific cancer types where HIF activation is beneficial.

Properties

Molecular Formula

C28H37FN4O4S

Molecular Weight

544.7 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[2-methyl-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C28H37FN4O4S/c1-15-11-18(22-17(3)30-14-38-22)7-8-20(15)16(2)31-24(35)21-12-19(34)13-33(21)25(36)23(27(4,5)6)32-26(37)28(29)9-10-28/h7-8,11,14,16,19,21,23,34H,9-10,12-13H2,1-6H3,(H,31,35)(H,32,37)/t16-,19+,21-,23+/m0/s1

InChI Key

NBHYPBDUODSQHJ-DTPUHQDNSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=C(N=CS2)C)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(N=CS2)C)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O

Origin of Product

United States

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